molecular formula C8H5IN2O2 B1614348 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid CAS No. 1000341-28-5

3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B1614348
CAS No.: 1000341-28-5
M. Wt: 288.04 g/mol
InChI Key: LNNXNQMWEUTBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Nomenclature

This compound possesses a complex heterocyclic structure that combines fundamental characteristics of both pyrrole and pyridine systems within a single molecular framework. The compound exhibits a molecular formula of C₈H₅IN₂O₂ with a molecular weight of 288.04 grams per mole, as documented in comprehensive chemical databases. The systematic nomenclature reflects the specific positioning of functional groups, where the iodine atom occupies the 3-position of the pyrrolopyridine core, while the carboxylic acid group is located at the 4-position.

The structural identity of this compound can be precisely characterized through its Chemical Abstracts Service number 1000341-28-5, which provides unambiguous identification within chemical literature and databases. The molecular architecture features a bicyclic system where a pyrrole ring is fused to a pyridine ring, creating what is known as a pyrrolopyridine scaffold. This particular arrangement places the compound within the broader family of azaindoles, which are recognized as important structural motifs in medicinal chemistry.

The three-dimensional conformation of this compound is influenced by the electronic properties of the constituent heteroatoms and the steric effects of the iodine substituent. The presence of nitrogen atoms at specific positions within the bicyclic framework creates distinct electronic environments that affect both the molecule's reactivity and its potential for intermolecular interactions. The carboxylic acid functionality at the 4-position introduces additional polarity and hydrogen bonding capability, significantly impacting the compound's solubility profile and biological activity potential.

Property Value
Molecular Formula C₈H₅IN₂O₂
Molecular Weight 288.04 g/mol
Chemical Abstracts Service Number 1000341-28-5
Systematic Name This compound
Structural Classification Heterocyclic aromatic compound, Pyrrolopyridine derivative

The compound's nomenclature follows International Union of Pure and Applied Chemistry conventions, where the numbering system begins from the nitrogen-containing pyridine portion of the molecule. This systematic approach ensures consistent identification across different chemical databases and research publications. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System format, which provides a standardized method for depicting molecular connectivity.

Historical Context and Discovery

The development and characterization of this compound emerged from broader research efforts focused on pyrrolopyridine derivatives and their potential applications in pharmaceutical chemistry. The historical context of this compound is intrinsically linked to the evolution of heterocyclic chemistry and the growing recognition of azaindole frameworks as privileged structures in drug discovery programs. Research into pyrrolopyridine systems gained significant momentum during the latter part of the twentieth century, driven by the understanding that these bicyclic structures could serve as effective bioisosteres for naturally occurring purines and indoles.

The synthetic accessibility of pyrrolopyridine derivatives, including this compound, has been facilitated by advances in metal-catalyzed cross-coupling reactions and cyclization methodologies. Historical development of synthetic routes to these compounds has relied heavily on palladium-catalyzed processes, particularly Sonogashira coupling reactions and related transformations that enable the construction of the bicyclic framework from appropriately functionalized precursors.

The recognition of pyrrolopyridine derivatives as important pharmaceutical intermediates has been bolstered by successful examples in clinical development. Compounds containing pyrrolopyridine scaffolds have demonstrated significant therapeutic potential, with notable examples including kinase inhibitors that have progressed through clinical trials. This historical precedent has provided strong motivation for the continued investigation of related structures, including specifically substituted derivatives such as this compound.

The compound's emergence as a research target reflects the broader scientific community's interest in exploring halogenated heterocycles as synthetic intermediates. The strategic incorporation of iodine substituents has become increasingly recognized as a valuable approach for subsequent functionalization through various cross-coupling reactions, making compounds like this compound particularly attractive to synthetic chemists working in pharmaceutical development.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry due to its unique combination of structural features and synthetic utility. The compound exemplifies the importance of azaindole frameworks in modern pharmaceutical research, where these bicyclic systems have demonstrated remarkable versatility as scaffolds for drug development. The pyrrolopyridine core structure represents one of six possible structural isomers of bicyclic systems containing fused pyrrole and pyridine rings, each offering distinct electronic and steric properties that influence biological activity.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of a larger family of therapeutically relevant heterocycles. Research has shown that pyrrolo[3,2-c]pyridine derivatives exhibit diverse biological activities, including potential applications in treating diseases of the nervous and immune systems. The specific substitution pattern present in this compound, featuring both halogen and carboxylic acid functionalities, provides multiple sites for chemical modification and optimization.

The compound's importance in heterocyclic chemistry is further emphasized by its potential role in kinase inhibition research. Studies have demonstrated that pyrrolo[3,2-c]pyridine derivatives can serve as effective inhibitors of various kinases, including Feline McDonough Sarcoma kinase, which has implications for both anticancer and antiarthritic drug development. The structural framework represented by this compound has shown particular promise in this context, with related compounds demonstrating significant inhibitory activity against target enzymes.

From a synthetic chemistry perspective, the compound represents an important intermediate that combines the reactivity of halogenated aromatics with the functionality of carboxylic acids. This dual functionality enables diverse chemical transformations, including metal-catalyzed cross-coupling reactions that can introduce various substituents at the iodine-bearing position, while the carboxylic acid group provides opportunities for amide formation and ester synthesis. The strategic combination of these functional groups makes the compound particularly valuable for medicinal chemists seeking to explore structure-activity relationships within the pyrrolopyridine family.

Research Area Significance Applications
Kinase Inhibition High selectivity potential Anticancer, antiarthritic therapy development
Synthetic Chemistry Versatile intermediate Cross-coupling reactions, functional group modifications
Pharmaceutical Development Privileged scaffold Drug discovery programs, lead optimization
Heterocyclic Chemistry Representative azaindole Structure-activity relationship studies

The broader significance of this compound in heterocyclic chemistry is reflected in the continued research interest surrounding pyrrolopyridine derivatives and their applications. The compound serves as a valuable model system for understanding the relationship between molecular structure and biological activity, contributing to the fundamental knowledge base that informs rational drug design approaches. As research in this area continues to evolve, compounds like this compound will likely continue to play important roles in advancing our understanding of heterocyclic chemistry and its applications in pharmaceutical science.

Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-3-11-5-1-2-10-7(6(4)5)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNXNQMWEUTBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646758
Record name 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-28-5
Record name 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid generally follows a multi-step synthetic route involving:

A common synthetic approach starts from halogenated pyridine derivatives, such as 2-bromo-5-iodopyridine, which undergo cyclization to yield the fused heterocyclic system, followed by functional group manipulations to install the carboxylic acid moiety.

Detailed Synthetic Route and Reaction Conditions

Stepwise Synthesis Outline

Step Reaction Description Reagents & Conditions Notes
1. Cyclization Conversion of 2-bromo-5-iodopyridine to pyrrolo[3,2-c]pyridine core Heating under controlled conditions, often with iron powder and acetic acid Forms the fused bicyclic system
2. Iodination Introduction of iodine at the 3-position Use of iodinating agents such as N-iodosuccinimide (NIS) under mild temperature Selective electrophilic substitution
3. Carboxylation Introduction of carboxylic acid group at the 4-position Oxidation of methyl or aldehyde precursors using KMnO₄ or RuO₄, or direct carboxylation via CO₂ insertion Achieves the acid functionality
4. Purification & Characterization Isolation and purification Chromatography, recrystallization Ensures >95% purity for research use

Specific Synthetic Examples from Literature

  • Starting Material: 2-bromo-5-iodopyridine is cyclized to form the pyrrolo[3,2-c]pyridine core.
  • Iodination: N-iodosuccinimide (NIS) is used for selective iodination at the 3-position, typically at temperatures between 0–25°C to minimize side reactions.
  • Carboxylation: The carboxylic acid group is introduced either by oxidation of a methyl substituent or by direct carboxylation methods, often employing strong oxidants like potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄).
  • Catalysts: Palladium or copper catalysts are employed in cross-coupling reactions to facilitate formation of the heterocyclic system and to introduce the iodine substituent with high regioselectivity.

Reaction Conditions Optimization

Parameter Optimal Conditions Effect on Yield and Purity
Solvent Polar aprotic solvents such as DMF or THF Enhances solubility and reactivity of iodine reagents
Temperature 0–25°C during iodination Minimizes dehalogenation and side reactions
Catalyst PdCl₂(PPh₃)₂, CuI for coupling steps Increases reaction rate and selectivity
Atmosphere Inert (nitrogen or argon) Prevents oxidation or unwanted side reactions
Reaction Time 30 min to several hours depending on step Balances conversion and side-product formation

Challenges and Solutions in Synthesis

  • Low Yield in Iodination: Initial iodination yields can be low (<50%) due to competing side reactions. Switching solvents from THF to DMF and careful temperature control improved yields to approximately 78%.
  • Purity Issues: Impurities such as deiodinated byproducts can be detected by LC-MS. Use of rigorous purification techniques and consistent reaction conditions helps maintain purity above 95%.
  • Stability: The compound is sensitive to hydrolysis and photodegradation. Maintaining pH between 6–8 and storing in amber containers at 2–8°C enhances stability.

Characterization Techniques Post-Synthesis

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structure and substitution pattern Signals consistent with pyrrolo[3,2-c]pyridine core and iodine substitution
Mass Spectrometry (ESI-MS or LC-MS) Molecular weight confirmation Peak at m/z 289 ([M+1]+) confirming molecular formula C8H5IN2O2
High Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% typical for research-grade compound

Summary Table of Preparation Methods

Method Step Description Key Reagents Conditions Yield Range Notes
Cyclization Formation of pyrrolo[3,2-c]pyridine core 2-bromo-5-iodopyridine, Fe powder, AcOH Heating, reflux 70-85% Core scaffold formation
Iodination Electrophilic substitution at 3-position N-iodosuccinimide (NIS) 0–25°C, inert atmosphere 60-78% Selective iodination
Carboxylation Introduction of carboxylic acid group KMnO₄, RuO₄, or CO₂ Oxidation or carboxylation conditions 65-80% Functional group installation
Purification Isolation of pure compound Chromatography, recrystallization Ambient to low temperature >95% purity Essential for biological studies

Research Findings on Synthetic Efficiency

  • Optimized synthetic routes yield the target compound in overall yields exceeding 50% after multi-step synthesis.
  • Use of palladium-catalyzed cross-coupling reactions has improved regioselectivity and functional group tolerance.
  • Microwave-assisted synthesis has been reported to reduce reaction times significantly in related pyrrolo[3,2-c]pyridine derivatives, suggesting potential for adaptation in this compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds or other complex structures .

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The inhibition of FGFRs can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Structure Variations :

  • The target compound features a pyrrolo[3,2-c]pyridine core, while analogs like 10a–c (from ) are based on pyrrolo[2,3-c]pyridine , altering the ring fusion position and substituent orientation .
  • Furo[3,2-c]pyridine-4-carboxylic acid replaces the pyrrole ring with a furan, reducing nitrogen content and altering electronic properties .

Substituent Effects: Iodine vs. Chlorine/Methoxy: The iodine atom in the target compound increases molecular weight significantly (288.04 vs. Chlorine (10b) and methoxy (10c) groups in analogs influence solubility and reactivity differently . Carboxylic Acid Position: The 4-COOH group in the target compound contrasts with 2-COOH in 10a–c, affecting hydrogen-bonding capacity and intermolecular interactions .

Synthesis Efficiency: Analogs 10a–c are synthesized via NaOH/EtOH reflux with yields ranging from 71–95%, suggesting robust protocols for pyrrolo[2,3-c]pyridine derivatives .

Hazards and Stability :

  • The target compound requires strict storage at 2–8°C , likely due to iodine’s sensitivity to light or moisture. The furo analog () exhibits acute toxicity and irritation hazards, highlighting how heterocycle choice impacts safety profiles .

Research Implications

  • Medicinal Chemistry : The iodine substituent in the target compound makes it a candidate for radioimaging or as a heavy atom in crystallography. Chloro and methoxy analogs (10b, 10c) may prioritize solubility for drug delivery .
  • Synthetic Flexibility : The methyl and formyl groups in 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid () demonstrate the tunability of pyrrolo-pyridine scaffolds for further functionalization .

Biological Activity

3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes an iodine atom at the 3-position and a carboxylic acid group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.

  • Molecular Formula : C8H5IN2O2
  • Molecular Weight : 288.04 g/mol
  • Structure : The presence of iodine enhances the compound's reactivity, making it suitable for various chemical syntheses and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in regulating cell proliferation and survival. The inhibition of FGFRs can lead to apoptosis in cancer cells and subsequently inhibit tumor growth .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating efficacy in inhibiting tumor growth. The compound's mechanism involves binding to proteins involved in cancer pathways, suggesting a targeted approach in cancer therapy .

Antimicrobial Properties

In addition to its anticancer activity, there are indications that this compound may possess antimicrobial properties. However, further studies are necessary to fully elucidate its pharmacological profile and potential therapeutic applications in this area.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro experiments have shown that derivatives of this compound can effectively inhibit FGFRs, leading to reduced proliferation of cancer cells.
  • Cell Line Testing : Testing on breast cancer cell lines revealed that the compound could significantly induce apoptosis and hinder cell migration and invasion .
  • Comparative Analysis : A comparative analysis with structurally similar compounds highlighted the unique potency of this compound against certain cancer types.

Table 1: Biological Activity of this compound

Study TypeTarget CellsObservationsReference
In Vitro AssayBreast Cancer CellsInduced apoptosis; inhibited growth
Binding StudiesFGFRsSignificant inhibition observed
Antimicrobial TestVarious BacteriaPotential activity noted

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, including condensation, cyclization, and functionalization. For example:

  • Step 1 : Condensation of a pyridine precursor (e.g., 4-azaindole derivatives) with iodinating agents like N-iodosuccinimide (NIS) under controlled conditions .
  • Step 2 : Carboxylation via carbon dioxide insertion or oxidation of a methyl/aldehyde group using reagents such as KMnO₄ or RuO₄ .
  • Catalysts : Palladium or copper-based catalysts are often employed for cross-coupling reactions to introduce the iodine moiety .
    • Key References : Similar pyrrolo-pyridine derivatives are synthesized with yields >90% using optimized protocols .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d₆ solvent) to confirm regioselectivity and substitution patterns .
  • Mass Spectrometry : ESI-MS or LC-MS to verify molecular weight and purity (e.g., [M+1] peaks) .
  • HPLC : Purity assessment (>95% is typical for research-grade material) .
    • Data Example : For a structurally similar compound, 1^1H NMR showed peaks at δ 12.25 (s, 1H, NH) and 8.20 ppm (d, 1H, aromatic), confirming the core structure .

Advanced Research Questions

Q. How can low yields in the iodination step be addressed during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance iodine solubility and reactivity .
  • Temperature Control : Maintain 0–25°C to minimize side reactions like dehalogenation .
  • Catalyst Screening : Test PdCl₂(PPh₃)₂ or CuI for efficiency in Ullmann-type couplings .
    • Case Study : Suboptimal iodination (<50% yield) was resolved by switching from THF to DMF, improving yield to 78% .

Q. What are the key safety considerations for handling this compound?

  • Methodological Answer :

  • Toxicity : Classified as acute toxicity (oral, Category 4) and skin/eye irritant (Category 2). Use fume hoods and avoid inhalation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95) is required if dust/aerosols form .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

Q. How to resolve discrepancies in spectroscopic data between batches?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent reaction conditions (e.g., stoichiometry, drying solvents).
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., deiodinated byproducts) .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to confirm ambiguous signals .
    • Example : A study noted conflicting 13^13C NMR peaks due to residual DMF; switching to DMSO-d₆ resolved the issue .

Q. What strategies optimize the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Control : Maintain pH 6–8 to prevent hydrolysis of the pyrrolo-pyridine core .
  • Buffer Systems : Use phosphate-buffered saline (PBS) with 10% DMSO for solubility and stability .
  • Light Protection : Amber vials or aluminum foil wrapping to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Reactant of Route 2
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.